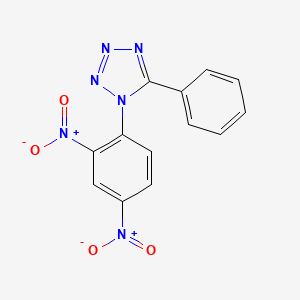![molecular formula C18H13N3S B3840373 (Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile](/img/structure/B3840373.png)
(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile
Vue d'ensemble
Description
(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile is a complex organic compound that features a thiazole ring, a pyridine ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the nitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism of action of (Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(Z)-2-[4-(4-methylphenyl)-2-phenylindol-3-ylidene]methyl]amino]thiourea
- **2-Methoxy-4-[(Z)-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazono}methyl]phenyl 3-nitrobenzoate
Uniqueness
Compared to similar compounds, (Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3S/c1-13-4-6-15(7-5-13)17-12-22-18(21-17)16(10-19)9-14-3-2-8-20-11-14/h2-9,11-12H,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXVVRLOGJFZNE-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CN=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CN=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-propoxybenzaldehyde {4-[(2-propoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B3840297.png)
![2-{[(4-Chlorophenyl)carbamoyl]amino}benzamide](/img/structure/B3840299.png)


![4-OXO-4-[2-(2-PHENYL-1-ETHYNYL)ANILINO]BUTANOIC ACID](/img/structure/B3840313.png)

![2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE](/img/structure/B3840339.png)

![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethanamine](/img/structure/B3840350.png)

![N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide](/img/structure/B3840364.png)
![N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide](/img/structure/B3840386.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-phenyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B3840390.png)
![3-chloro-N'-[(E)-(4-cyanophenyl)methylidene]benzohydrazide](/img/structure/B3840397.png)
